molecular formula C9H17NO B14437233 N-[2-(Ethenyloxy)ethyl]cyclopentanamine CAS No. 75059-50-6

N-[2-(Ethenyloxy)ethyl]cyclopentanamine

Cat. No.: B14437233
CAS No.: 75059-50-6
M. Wt: 155.24 g/mol
InChI Key: DUXHBKQPUCMHGJ-UHFFFAOYSA-N
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Description

N-[2-(Ethenyloxy)ethyl]cyclopentanamine is a chemical compound with the molecular formula C10H19NO It is a derivative of cyclopentanamine, where the amine group is substituted with a 2-(ethenyloxy)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Ethenyloxy)ethyl]cyclopentanamine typically involves the reaction of cyclopentanamine with 2-(ethenyloxy)ethyl chloride under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Ethenyloxy)ethyl]cyclopentanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethenyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as halides, thiols, or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted cyclopentanamine derivatives.

Scientific Research Applications

N-[2-(Ethenyloxy)ethyl]cyclopentanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(Ethenyloxy)ethyl]cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanamine: The parent compound, which lacks the 2-(ethenyloxy)ethyl group.

    N-Ethylcyclopentanamine: A derivative where the amine group is substituted with an ethyl group.

    N-[2-(2-Ethoxyphenoxy)ethyl]cyclopentanamine: A similar compound with an ethoxyphenoxy group instead of the ethenyloxy group.

Uniqueness

N-[2-(Ethenyloxy)ethyl]cyclopentanamine is unique due to the presence of the ethenyloxy group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

75059-50-6

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

N-(2-ethenoxyethyl)cyclopentanamine

InChI

InChI=1S/C9H17NO/c1-2-11-8-7-10-9-5-3-4-6-9/h2,9-10H,1,3-8H2

InChI Key

DUXHBKQPUCMHGJ-UHFFFAOYSA-N

Canonical SMILES

C=COCCNC1CCCC1

Origin of Product

United States

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